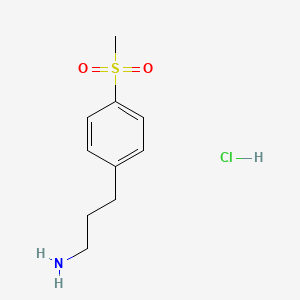
3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride
説明
3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO2S and its molecular weight is 249.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiolysis of Thiamphenicol
The compound 3-(4-(Methylsulfonyl)phenyl)propan-1-amine is closely related to thiamphenicol, a compound whose radiolysis products have been extensively studied. Research indicates that upon radiolysis, thiamphenicol produces several products, including 4-methylsulfonylbenzoic acid and others. These findings are significant in understanding the radiodegradation process of similar compounds and their potential applications in sterilization and pharmaceutical stability studies (Marciniec et al., 2010).
Polymer Modification
Research demonstrates that compounds related to 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride can be effectively used in modifying polymers, such as polyvinyl alcohol/acrylic acid hydrogels. These modifications involve condensation reactions with various amines, leading to polymers with enhanced thermal stability and potential for medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Synthesis of Enantiopure Precursors
The synthesis of enantiomerically pure 4-methylsulfonyl-substituted phenylserines, closely related to the compound , is crucial in pharmaceutical chemistry. These compounds serve as precursors for various drugs, highlighting the compound's significance in synthesizing therapeutically relevant molecules (Kaptein et al., 1998).
Anti-Inflammatory and Analgesic Activities
Certain derivatives of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These studies reveal the potential of these compounds in developing new therapeutic agents with reduced side effects, particularly in the context of NSAIDs (Rajashree & Harinath, 2011).
作用機序
Target of Action
“3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride” is a complex organic compound. Based on its structure, it may interact with various biological targets. Without specific studies, it’s hard to determine its primary targets .
Mode of Action
The mode of action of “this compound” would depend on its specific biological targets. It could potentially interact with its targets through various mechanisms such as binding to receptors, inhibiting enzymes, or modulating cellular pathways .
Biochemical Pathways
Without specific research, it’s difficult to determine the exact biochemical pathways that “this compound” affects. It could potentially be involved in multiple pathways depending on its biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biological targets it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "this compound" .
生化学分析
Biochemical Properties
3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. Additionally, this compound can bind to proteins, affecting their conformation and stability . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects are essential for understanding how the compound can be used to manipulate cellular processes for therapeutic purposes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This compound may act as an enzyme inhibitor or activator, depending on the context . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular function . Long-term studies in vitro and in vivo are necessary to understand the compound’s stability and its long-term effects on cells and tissues.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . It is essential to determine the threshold doses that elicit therapeutic effects without causing toxicity. High doses may result in adverse effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential therapeutic applications. The compound’s effects on metabolic pathways can provide insights into its mechanism of action and its impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and its effects on target cells and tissues. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its effects on cellular processes. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
特性
IUPAC Name |
3-(4-methylsulfonylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGWYXTXSXEHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


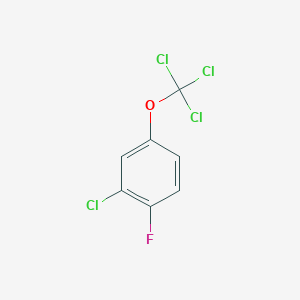
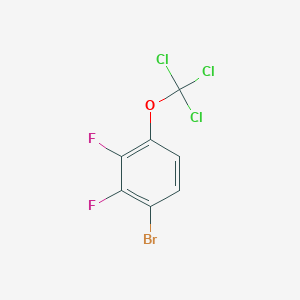
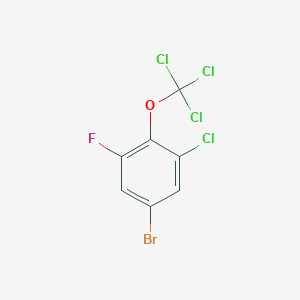




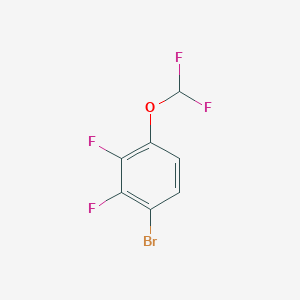
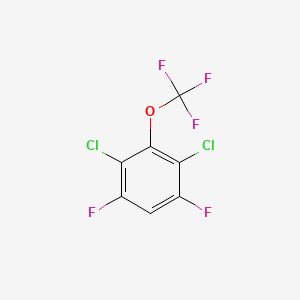
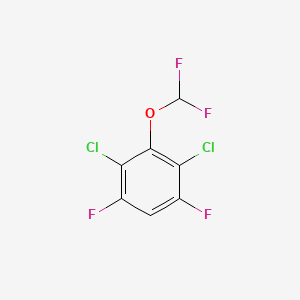
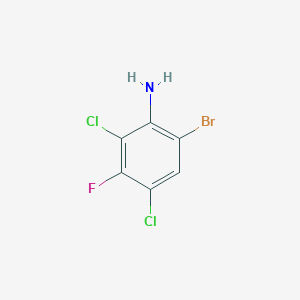
![1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403847.png)
![2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1403849.png)
![5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403853.png)
